molecular formula C14H14N2O7 B2916244 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25165-69-9

5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2916244
CAS RN: 25165-69-9
M. Wt: 322.273
InChI Key: FIZHGMFLGHIDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as MNMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNMD belongs to the class of quinone derivatives and has shown promising results in various studies as a potential drug candidate for the treatment of cancer and other diseases.

Scientific Research Applications

Structural Analysis and Molecular Modeling

Research has focused on the synthesis and structural characterization of derivatives of Meldrum's acid, including compounds structurally related to "5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione". These studies aim to understand the crystal structure and molecular interactions, employing techniques like X-ray crystallography and molecular modeling. For instance, the synthesis, crystal structure, and molecular modeling (AM1) of two 5-arylidene derivatives of Meldrum's acid were detailed, highlighting the importance of van der Waals forces and C—H···O hydrogen bond interactions in the crystal structures (H. Novoa de Armas et al., 2000). Similarly, another study provided insights into the crystal structure of a Meldrum's acid compound, shedding light on the stabilization by weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).

Polymerization Studies

The compound's derivatives have been explored in polymerization studies, examining their behavior in the presence of tertiary organic bases. Such research contributes to understanding the polymerization processes and the factors influencing molecular weight and polymer characteristics. One study discussed the tertiary base initiated polymerization of a derivative, providing insights into the reaction characteristics and the impact of various bases on the polymerization rate and molecular weight control (I. J. Smith & B. Tighe, 1981).

Chemosensor Development

Derivatives of "5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione" have been utilized in developing chemosensors for detecting metal ions. This application is crucial for environmental monitoring and biological studies. A study demonstrated the synthesis of intramolecular charge transfer (ICT) chromophores based on β-diketones as chemosensors for Co2+, showcasing their reversible "on–off" sensing capabilities with low detection limits (A. Subhasri & C. Anbuselvan, 2014).

Supramolecular Chemistry

Research in supramolecular chemistry involving this compound focuses on understanding the hydrogen bonding and molecular assembly in the crystal structure, contributing to the broader knowledge of molecular design and self-assembly processes. For example, the study on supramolecular structures of certain derivatives highlighted the formation of dimers and tetramers through weak C-H...O hydrogen bonds, offering insights into the assembly and interaction mechanisms at the molecular level (J. N. Low et al., 2002).

properties

IUPAC Name

5-[(4-methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O7/c1-14(2)22-12(17)9(13(18)23-14)7-15-10-5-4-8(21-3)6-11(10)16(19)20/h4-7,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZHGMFLGHIDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

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